molecular formula C11H16N4O2S B12923850 N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12923850
M. Wt: 268.34 g/mol
InChI Key: XAWYYALRGOWSEI-UHFFFAOYSA-N
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Description

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with an allyl group at one nitrogen and an N-ethylacetamido moiety at the 5-position. This compound belongs to a broader class of thiadiazole-based molecules known for their diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and enzyme inhibitory activities . Its structural complexity arises from the combination of electron-withdrawing (thiadiazole) and electron-donating (allyl, acetamido) groups, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

N-[5-[acetyl(prop-2-enyl)amino]-1,3,4-thiadiazol-2-yl]-N-ethylacetamide

InChI

InChI=1S/C11H16N4O2S/c1-5-7-15(9(4)17)11-13-12-10(18-11)14(6-2)8(3)16/h5H,1,6-7H2,2-4H3

InChI Key

XAWYYALRGOWSEI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)N(CC=C)C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach for 1,3,4-Thiadiazole Derivatives

The synthesis of thiadiazole-based compounds often begins with the preparation of the key intermediate, 5-substituted-1,3,4-thiadiazol-2-amines. This intermediate is then functionalized further to introduce acetamide and allyl groups.

Key Steps:

  • Formation of 5-Substituted Thiadiazoles:
    • A hydrazine derivative reacts with a carboxylic acid or its derivative (e.g., thiosemicarbazides) under acidic or basic conditions to form the thiadiazole ring.
    • For instance, 5-(N-ethylacetamido)-1,3,4-thiadiazol-2-amine can be synthesized by reacting ethylthiosemicarbazide with acetic anhydride under controlled heating.
  • Introduction of Acetamide Groups:
    • The acetamide functionality is introduced using carbodiimide-mediated coupling reactions. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) are commonly employed to activate carboxylic acids for amide bond formation.

Specific Synthesis of N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

Reaction Scheme Overview:
The synthesis involves coupling reactions followed by alkylation to introduce the allyl group.

Steps:

  • Preparation of the Intermediate:
    • The precursor, N-(5-acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide, is synthesized by reacting ethylamine with a thiadiazole derivative in the presence of acetic anhydride.
    • Typical conditions involve refluxing the reaction mixture in an organic solvent such as ethanol or acetonitrile.
  • Allylation Reaction:
    • The allyl group is introduced via nucleophilic substitution using allyl bromide or allyl chloride.
    • A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the secondary amine group on the intermediate before reacting it with the allyl halide.
    • The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Purification and Characterization

After synthesis, the compound is purified using recrystallization or column chromatography. Analytical techniques are employed to confirm its structure and purity:

Data Table: Reaction Parameters

Step Reagents Conditions Yield (%)
Formation of Thiadiazole Ethylthiosemicarbazide + Acetic Anhydride Reflux in ethanol ~80
Acetamide Coupling EDC·HCl + HOBt Room temperature in DMF ~85
Allylation Allyl bromide + K2CO3 Stirring at 50°C in DMF ~75

Notes on Optimization

  • Reaction Conditions: Temperature control is critical during each step to avoid side reactions or decomposition of intermediates.
  • Choice of Solvent: Polar aprotic solvents like DMF enhance nucleophilicity during allylation.
  • Catalysts: Carbodiimides such as EDC·HCl improve coupling efficiency for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or acetamido groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. In medicinal applications, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

The compound shares its 1,3,4-thiadiazole backbone with numerous derivatives reported in the literature. Key structural variations among analogs include:

  • Substituents on the thiadiazole ring : Methylthio, ethylthio, benzylthio, and halogenated benzylthio groups (e.g., 5e, 5j in ) .
  • N-substituents : Allyl, ethyl, methyl, or aryl groups (e.g., N-ethyl analogs in ) .
  • Additional functional groups: Phenoxy, thiadiazinan-thione, or sulfonamide moieties (e.g., acetazolamide in ) .
Table 1: Structural Comparison of Selected Thiadiazole Derivatives
Compound Name Substituents on Thiadiazole Core Key Functional Groups Melting Point (°C) Yield (%)
Target Compound N-Allyl, 5-(N-ethylacetamido) Allyl, acetamido Not reported Not reported
5e () 5-(4-Chlorobenzylthio) 2-(5-isopropyl-2-methylphenoxy) 132–134 74
5j () 5-(4-Chlorobenzylthio) 2-(2-isopropyl-5-methylphenoxy) 138–140 82
UPGL00004 () Rigid heterocyclic core Piperidinyl, phenylacetamido Not reported Not reported
Acetazolamide () 5-Sulfamoyl Sulfonamide Not reported Not reported
N-Ethyl analog () N-Ethyl, 5-(N-methylacetamido) Ethyl, acetamido Not reported Not reported

Physicochemical Properties

  • Melting Points : Derivatives with bulkier substituents (e.g., benzylthio in 5h, ) exhibit lower melting points (133–135°C), whereas smaller substituents (e.g., methylthio in 5f) show higher values (158–160°C) . The allyl group in the target compound may reduce crystallinity compared to ethyl or methyl analogs, though experimental data is lacking.

Challenges and Opportunities

  • Data Gaps : Experimental data for the target compound (e.g., melting point, bioactivity) are unavailable in the provided evidence, necessitating further studies.
  • Structural Optimization : Compared to UPGL00004, the absence of a rigid core in the target compound may limit its binding affinity, suggesting opportunities for hybrid designs .

Biological Activity

N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the thiadiazole moiety contributes to the compound's biological activity through mechanisms such as enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives. For instance, a study highlighted that several 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of DNA and RNA synthesis without significantly affecting protein synthesis .

Case Studies

  • Study on Anticancer Activity :
    • Compound Tested : Various 1,3,4-thiadiazole derivatives.
    • Cell Lines : SMMC-7721 (liver), A549 (lung), and HeLa (cervical).
    • Findings : Compounds showed IC50 values ranging from 1.47 μM to higher concentrations depending on the derivative and cell line tested. Notably, certain derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
  • Mechanism Exploration :
    • Focus : Inhibition of carbonic anhydrase (CA) enzymes.
    • Results : Several thiadiazole derivatives were found to inhibit human CA isoforms I and II more effectively than standard drugs like Acetazolamide. This inhibition is linked to reduced tumor growth and metastasis in preclinical models .

Enzyme Inhibition

Thiadiazole derivatives have been shown to possess inhibitory effects on various enzymes, making them potential candidates for treating diseases related to enzyme dysregulation:

  • Carbonic Anhydrase Inhibition :
    • Mechanism : Inhibition of CA enzymes can lead to alterations in bicarbonate buffering and pH regulation in tumors.
    • Activity : Compounds were evaluated for their ability to inhibit hCA I and hCA II with promising results indicating higher potency than traditional inhibitors .
  • Acetylcholinesterase Inhibition :
    • Purpose : Some studies also evaluated the activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s.
    • Findings : Certain thiadiazole derivatives showed competitive inhibition against AChE comparable to established drugs like Donepezil .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound and related thiadiazole compounds:

Activity TypeTarget Enzyme/Cell LineIC50 ValuesNotes
Anticancer ActivityVarious cancer cell lines1.47 μM - >10 μMSelective cytotoxicity observed
Carbonic Anhydrase InhibitionhCA I & IIPotent (> Acetazolamide)Implications for tumor growth inhibition
Acetylcholinesterase InhibitionAChEComparable to DonepezilPotential for neurodegenerative disease treatment

Q & A

Q. What synthetic methodologies are effective for preparing N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide and its derivatives?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of thiadiazole precursors with chloroacetyl chloride under reflux conditions. For example, 2-chloroacetamide intermediates can be generated by reacting amines with chloroacetyl chloride in triethylamine, followed by substitution reactions with thiol-containing thiadiazoles . Sodium azide (NaN₃) in toluene/water mixtures is also employed for azide substitutions, with progress monitored via TLC . Purification often involves recrystallization from ethanol or extraction with ethyl acetate .

Q. How are these compounds structurally characterized to confirm their identity and purity?

  • Methodological Answer: Structural confirmation relies on elemental analysis, IR (to identify carbonyl and amine stretches), and multinuclear NMR (¹H, ¹³C) for verifying substituent connectivity . Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL is employed for absolute configuration determination .

Q. What in vitro models are used to evaluate the anticancer activity of thiadiazole derivatives, and how is selectivity assessed?

  • Methodological Answer: Standard cytotoxicity assays (e.g., MTT) are performed on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated against cisplatin as a positive control . Selectivity is determined by comparing cytotoxicity in non-cancerous cell lines (e.g., NIH3T3 fibroblasts) . For mechanistic insights, aromatase inhibition assays or apoptosis markers (e.g., caspase-3) may be included .

Advanced Research Questions

Q. How can computational strategies like free energy perturbation (FEP) optimize this compound derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer: FEP-guided molecular dynamics simulations predict binding free energy changes upon substituent modifications, enabling rational design of lipophilic analogs. Membrane permeability is estimated using tools like PAMPA-BBB or in silico predictors (e.g., QikProp). Substituents such as allyl or cyclohexyl groups enhance logP values while maintaining solubility .

Q. What structure-activity relationship (SAR) trends govern the biological activity of 1,3,4-thiadiazole acetamides?

  • Methodological Answer:
  • Thiadiazole core: Electron-withdrawing groups (e.g., N-ethylacetamido) enhance metabolic stability and target binding .
  • Allyl substituents: Improve membrane permeability and modulate NMDA receptor antagonism .
  • Thioether linkages: Critical for aromatase inhibition in breast cancer models . SAR studies should combine docking (e.g., AutoDock Vina) with mutagenesis assays to validate binding pockets .

Q. How does this compound interact with glutaminolysis pathways in cancer metabolism?

  • Methodological Answer: Thiadiazole derivatives like CB-839 (a glutaminase inhibitor) disrupt glutamine metabolism by binding to the allosteric site of glutaminase (GLS1), measured via glutamate depletion assays and Seahorse metabolic flux analysis . Competitive activity can be assessed using isotopic tracing (¹³C-glutamine) and Western blotting for downstream targets (e.g., mTOR, c-Myc) .

Q. What crystallographic techniques resolve structural ambiguities in thiadiazole derivatives, and how are twinning or disorder addressed?

  • Methodological Answer: High-resolution SC-XRD data (d ≤ 1.0 Å) are collected at synchrotrons. SHELXL refines structures with twin laws (e.g., BASF parameter) for twinned crystals, while disorder is modeled using PART instructions. ORTEP-3 visualizes thermal ellipsoids, and WinGX validates hydrogen-bonding networks .

Contradictions and Considerations

  • Synthetic Yield Variability: Differences in substituent reactivity (e.g., allyl vs. cyclohexyl) may lead to yield inconsistencies; optimize via microwave-assisted synthesis or catalyst screening .
  • Biological Selectivity: Some derivatives show off-target effects (e.g., acetazolamide’s carbonic anhydrase inhibition); counter-screen against related enzymes (e.g., CA-II) to confirm specificity .

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